

Navigating the Isomeric Landscape of C₆H₄ClNO Pyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Pyridine-2-carbonyl chloride*

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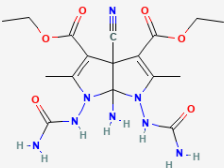
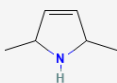
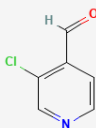
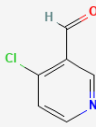
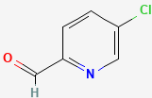
The chemical formula C₆H₄ClNO encompasses a diverse array of pyridine derivatives, each with unique structural features and potential applications in medicinal chemistry, agrochemicals, and material science. This technical guide provides an in-depth exploration of the key isomeric classes of this formula, focusing on their nomenclature, synthesis, physicochemical properties, and biological significance.

Chloropyridinecarboxaldehyde Isomers

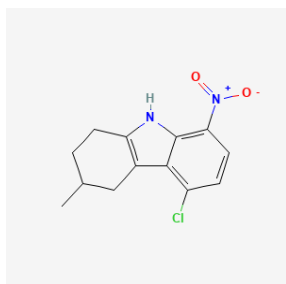
A prominent class of C₆H₄ClNO pyridine derivatives is the chloropyridinecarboxaldehydes. These compounds are characterized by a pyridine ring substituted with one chlorine atom and one formyl (-CHO) group. The relative positions of these substituents give rise to numerous constitutional isomers, each with a distinct IUPAC name and chemical profile.

Physicochemical Properties

The melting and boiling points of chloropyridinecarboxaldehyde isomers are influenced by the substitution pattern on the pyridine ring, which affects intermolecular forces such as dipole-dipole interactions and crystal packing.

IUPAC Name	Molecular Structure	Melting Point (°C)	Boiling Point (°C)
2-Chloro-3-pyridinecarboxaldehyde		50-54 ^[1]	-
2-Chloro-4-pyridinecarboxaldehyde		58-62	-
3-Chloro-4-pyridinecarboxaldehyde		49-53	-
4-Chloro-3-pyridinecarboxaldehyde		55-59	-
5-Chloro-2-pyridinecarboxaldehyde		65 ^[2]	-

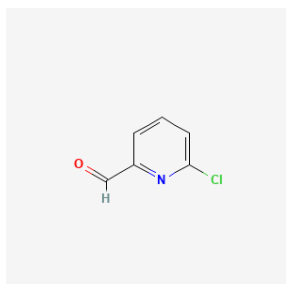
5-Chloro-3-pyridinecarboxaldehyde



88-92

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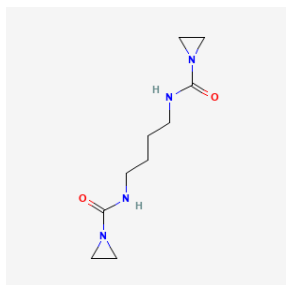
6-Chloro-2-pyridinecarboxaldehyde



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6-Chloro-3-pyridinecarboxaldehyde



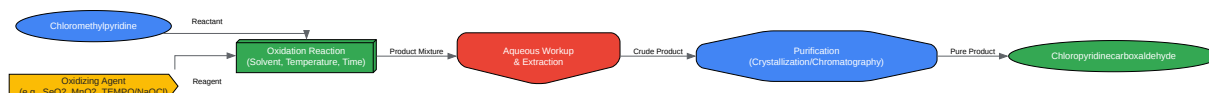
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Synthesis and Experimental Protocols

The synthesis of chloropyridinecarboxaldehydes often involves the oxidation of the corresponding chloromethylpyridines or the formylation of chloropyridines. Below are generalized experimental workflows for these approaches.

A common route to chloropyridinecarboxaldehydes is the oxidation of the corresponding chloropicoline (chloromethylpyridine). Various oxidizing agents can be employed for this transformation.



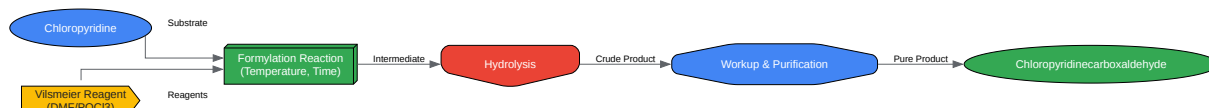
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Oxidation of Chloromethylpyridines.

Experimental Protocol: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde from 2-Chloro-3-pyridinemethanol

A general procedure for the synthesis of 2-chloro-3-pyridinecarboxaldehyde involves the oxidation of 2-chloro-3-pyridinemethanol. The alcohol is dissolved in a suitable organic solvent, such as ethyl acetate. A catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is added to the solution. The mixture is then cooled, typically to 0-5 °C. An aqueous solution of sodium hypochlorite, with its pH adjusted to be basic, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The organic layer is then separated, washed with water, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by crystallization to yield the final 2-chloro-3-pyridinecarboxaldehyde.[3]

Direct formylation of a chloropyridine can also yield the desired aldehyde. The Vilsmeier-Haack reaction is a classic method for this transformation.



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Formylation of Chloropyridines.

Experimental Protocol: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde via Directed Lithiation

A common method for the preparation of 2-chloro-3-pyridinecarboxaldehyde involves the directed lithiation of 2-chloropyridine.[4] In an inert atmosphere and at a low temperature, typically -78 °C, n-butyllithium is added to a solution of 2-chloropyridine in a dry aprotic solvent like tetrahydrofuran.[4] This results in the deprotonation at the 3-position. Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture, which acts as the formylating agent. The reaction is quenched with a suitable reagent, such as an aqueous solution of ammonium chloride, and allowed to warm to room temperature. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, often by column chromatography, to give 2-chloro-3-pyridinecarboxaldehyde.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of these isomers. The chemical shifts in ^1H and ^{13}C NMR spectra are highly dependent on the electronic environment of the nuclei, which is influenced by the positions of the electron-withdrawing chlorine and aldehyde groups.

^1H NMR Data (δ , ppm) in CDCl_3 (Representative)

Isomer	H-2	H-3	H-4	H-5	H-6	-CHO
2-Chloro-3-pyridinecarboxaldehyde	-	-	~7.4	~8.2	~8.6	~10.4
3-Chloro-4-pyridinecarboxaldehyde	~8.8	-	-	~7.8	~8.7	~10.3
4-Chloro-3-pyridinecarboxaldehyde	~8.7	-	-	~7.5	~8.6	~10.2
5-Chloro-2-pyridinecarboxaldehyde	-	~7.9	~7.8	-	~8.7	~10.0
6-Chloro-2-pyridinecarboxaldehyde	-	~7.7	~7.8	~7.6	-	~10.0
6-Chloro-3-pyridinecarboxaldehyde	~8.8	-	~7.5	~8.2	-	~10.1

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Biological Significance and Applications

Chloropyridinecarboxaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Pharmaceuticals:** These compounds serve as key building blocks for the synthesis of various therapeutic agents. For instance, they are utilized in the development of anti-inflammatory and anti-cancer drugs, as well as agents targeting neurological disorders.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Agrochemicals:** In the agricultural sector, chloropyridinecarboxaldehydes are precursors to herbicides and fungicides, contributing to crop protection.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Material Science:** They also find applications in the synthesis of specialty polymers and dyes.[\[7\]](#)

The reactivity of the aldehyde group allows for a variety of chemical transformations, including condensations, reductions, and oxidations, making these isomers versatile synthons in drug discovery and development pipelines.

Other Isomeric Classes of C₆H₄ClNO Pyridine Derivatives

Beyond the chloropyridinecarboxaldehydes, the molecular formula C₆H₄ClNO also describes other classes of pyridine derivatives, including chloro(hydroxymethyl)pyridines, methoxychloropyridines, and chloro-N-methylpyridinones. Each of these classes presents its own set of isomers with distinct properties and synthetic routes, offering a rich chemical space for exploration by researchers. A detailed analysis of these classes will be presented in subsequent sections of this guide.

This technical guide is intended for informational purposes for a scientific audience. All experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

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